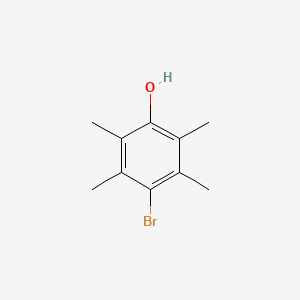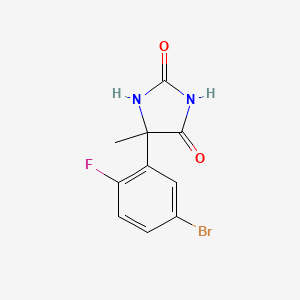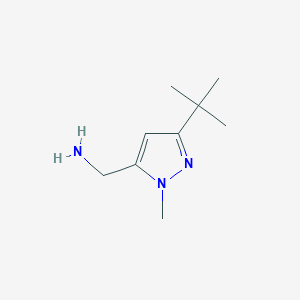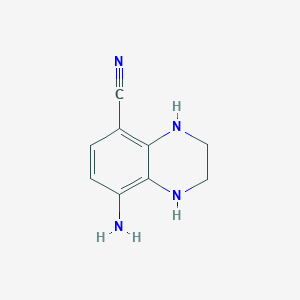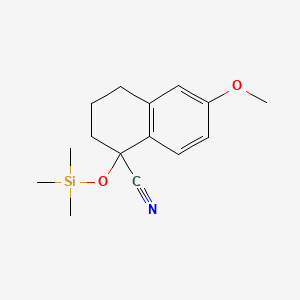
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C15H21NO2Si and a molecular weight of 275.41824 g/mol . This compound features a complex structure that includes a nitrile group, an aromatic ether, and a trimethylsilyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetralin Core: The tetralin core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a hydroxyl group is replaced by a methoxy group using methanol and an acid catalyst.
Addition of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be added through a silylation reaction, where a hydroxyl group is replaced by a trimethylsilyloxy group using trimethylsilyl chloride and a base.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a halide group is replaced by a nitrile group using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Methanol (CH3OH), trimethylsilyl chloride (TMSCl), sodium cyanide (NaCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Primary amines
Substitution: Various substituted derivatives
科学研究应用
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be compared with other similar compounds, such as:
6-Methoxy-1-hydroxy-tetralin-1-carbonitrile: Lacks the trimethylsilyloxy group, which may affect its reactivity and biological activity.
6-Methoxy-1-trimethylsilyloxy-tetralin-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
6-Methoxy-1-trimethylsilyloxy-tetralin-1-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
80859-07-0 |
|---|---|
分子式 |
C15H21NO2Si |
分子量 |
275.42 g/mol |
IUPAC 名称 |
6-methoxy-1-trimethylsilyloxy-3,4-dihydro-2H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H21NO2Si/c1-17-13-7-8-14-12(10-13)6-5-9-15(14,11-16)18-19(2,3)4/h7-8,10H,5-6,9H2,1-4H3 |
InChI 键 |
RRKRHTAHELQMFY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C#N)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


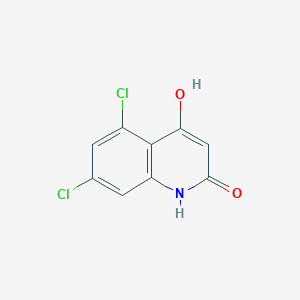
![2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE](/img/structure/B8767967.png)
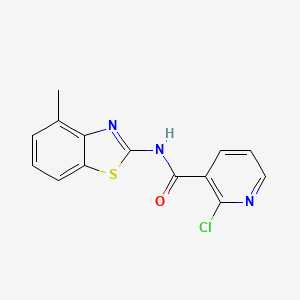
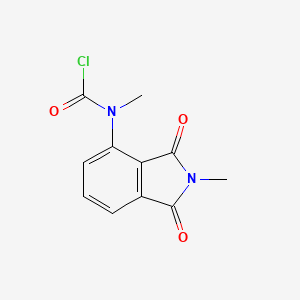
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B8767995.png)
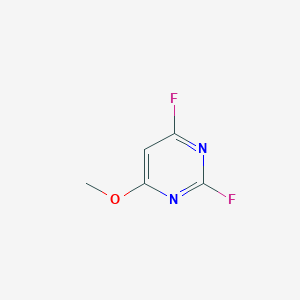
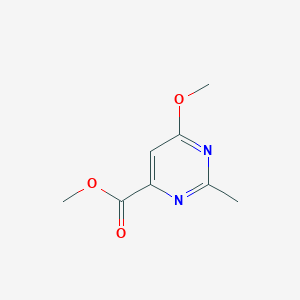
![10-(4-Chlorophenacyl)-2,3,4,10-tetrahydropyrimidino[1,2-a]benzimidazole](/img/structure/B8768008.png)
![5-Bromo-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8768013.png)

